![molecular formula C21H26FN3O2 B3819121 2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3819121.png)
2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane
Overview
Description
2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane, also known as EIDD-2801, is a novel antiviral drug that has gained significant attention in recent years due to its potential therapeutic applications against various viral infections. It is a prodrug that is rapidly metabolized to its active form, NHC (β-D-N4-hydroxycytidine), which inhibits viral replication by targeting the viral RNA polymerase.
Mechanism of Action
2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane exerts its antiviral effects by targeting the viral RNA polymerase, which is essential for viral replication. NHC, the active form of 2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane, is incorporated into the viral RNA during replication, leading to the introduction of mutations that disrupt viral replication and reduce viral load.
Biochemical and Physiological Effects:
2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane has been shown to have minimal toxicity in animal studies and human clinical trials. It is rapidly metabolized to its active form, NHC, which is eliminated from the body within a few hours. 2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane has been shown to be effective in reducing viral load and improving clinical outcomes in animal models and human clinical trials.
Advantages and Limitations for Lab Experiments
One advantage of 2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane is its broad-spectrum antiviral activity, which makes it a promising candidate for the treatment of a wide range of viral infections. However, one limitation is its relatively low potency compared to other antiviral drugs, which may require higher doses to achieve therapeutic effects.
Future Directions
There are several future directions for the development and application of 2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane. One potential direction is the development of combination therapies that target different stages of viral replication. Another direction is the optimization of the synthesis method to improve the yield and purity of 2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane. Additionally, further studies are needed to investigate the long-term safety and efficacy of 2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane in humans.
Scientific Research Applications
2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane has been extensively studied for its antiviral properties, particularly against RNA viruses such as influenza, Ebola, and coronaviruses. Recent studies have shown that 2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane is effective against SARS-CoV-2, the virus responsible for the COVID-19 pandemic. It has been shown to reduce viral load and improve clinical outcomes in animal models and human clinical trials.
properties
IUPAC Name |
(3-ethyl-1,2-oxazol-5-yl)-[9-[(2-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O2/c1-2-17-12-19(27-23-17)20(26)25-11-9-21(15-25)8-5-10-24(14-21)13-16-6-3-4-7-18(16)22/h3-4,6-7,12H,2,5,8-11,13-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSZSQNAHPEDQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C(=O)N2CCC3(C2)CCCN(C3)CC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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